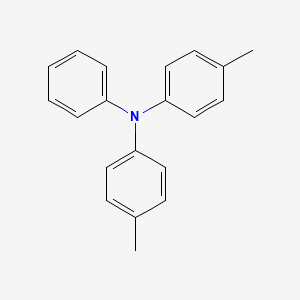

4,4'-Dimethyltriphenylamine

Description

The exact mass of the compound Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(4-methylphenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKKLBATUCJUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066611 | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20440-95-3 | |

| Record name | 4-Methyl-N-(4-methylphenyl)-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20440-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-N-(p-tolyl)-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dimethyltriphenylamine

CAS Number: 20440-95-3

This technical guide provides a comprehensive overview of 4,4'-Dimethyltriphenylamine, a key organic compound utilized in the advancement of organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its chemical and physical properties, synthesis methodologies, and applications, with a focus on its role as a hole transport material.

Core Properties

This compound, a derivative of triphenylamine, is a solid organic compound at room temperature. Its core structure, consisting of a central nitrogen atom bonded to three aromatic rings, two of which are substituted with methyl groups at the para position, imparts specific electronic and physical properties that are highly valued in the field of organic electronics.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 20440-95-3 | [1] |

| Molecular Formula | C₂₀H₁₉N | [1] |

| Molecular Weight | 273.37 g/mol | [1] |

| Melting Point | 112-113 °C | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in benzene, toluene, and halogenated alkanes. Insoluble in water. Sparingly soluble in methanol and ethanol. | [2] |

| Density | Data not available | |

| Vapor Pressure | Data not available |

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods in organic chemistry. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds. In the context of this compound synthesis, this typically involves the reaction of 4,4'-dimethyldiphenylamine with an aryl halide in the presence of a copper catalyst and a base. A notable advancement in this method is the use of microwave irradiation to accelerate the reaction.

Experimental Protocol: Microwave-Assisted Ullmann Condensation [2]

-

Reactants: 4,4'-Dimethyldiphenylamine and bromobenzene are used as the primary reactants.

-

Base: Potassium tert-butoxide serves as the acid-binding agent.

-

Solvent: Dimethyl sulfoxide (DMSO) is used as the reaction solvent.

-

Catalyst: While the patent mentions the use of copper catalysts in traditional Ullmann reactions, the specific microwave-assisted protocol provided does not explicitly detail the copper source, suggesting a potential modification of the classical method. Traditional Ullmann reactions utilize copper powder, copper alloys, or copper(I)/copper(II) salts.

-

Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a power of 100-1300W.

-

Work-up: After completion, the reaction mixture is cooled and poured into a mixture of water and an organic solvent (e.g., toluene). The organic layer is separated, and the product is isolated by removal of the solvent under reduced pressure, followed by recrystallization to yield the final product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3][4][5][6] This method offers a versatile and often milder alternative to the Ullmann condensation. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine.

General Experimental Protocol: Buchwald-Hartwig Amination [3][4][5][6]

-

Reactants: An aryl halide (e.g., 4-bromotoluene or iodobenzene) and an amine (e.g., 4-methylaniline or diphenylamine, respectively, to form an intermediate which is then further reacted).

-

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or a stable Pd(0) complex like Pd₂(dba)₃.

-

Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Common examples include tri-tert-butylphosphine (P(t-Bu)₃), Buchwald's biarylphosphines (e.g., XPhos, SPhos), or Josiphos-type ligands.

-

Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) is frequently used.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

-

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system.

-

Work-up: The reaction mixture is typically cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is then dried, and the solvent is removed. The crude product is purified by column chromatography or recrystallization.

Spectroscopic Data

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is limited. However, characteristic spectral features can be predicted based on its structure and data from analogous triphenylamine derivatives.

| Spectroscopy | Predicted/Analogous Data |

| ¹H NMR | Aromatic protons would appear in the range of δ 6.8-7.5 ppm. The methyl protons would give a singlet at approximately δ 2.2-2.4 ppm.[7] |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-150 ppm region. The methyl carbons would appear upfield, around δ 20-22 ppm.[8][9] |

| IR | Characteristic peaks would include C-H stretching of aromatic rings (~3030 cm⁻¹), C-H stretching of methyl groups (~2920 cm⁻¹), C=C stretching of aromatic rings (~1600 and 1500 cm⁻¹), and C-N stretching (~1320 cm⁻¹).[10][11] |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z = 273. Fragmentation would likely involve the loss of methyl groups and cleavage of the C-N bonds.[12][13][14] |

Applications in Organic Electronics

Triphenylamine and its derivatives are cornerstone materials in the field of organic electronics, primarily due to their excellent hole-transporting properties.[15] These materials are characterized by their ability to form stable amorphous films, appropriate ionization potentials for efficient hole injection from anodes, and good thermal stability.

Hole Transport Material in Perovskite Solar Cells and OLEDs

This compound is a prototypical example of a hole transport material (HTM). In devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the HTM layer plays a crucial role in extracting holes from the active layer (the perovskite or the emissive layer) and transporting them to the anode. The efficiency and stability of these devices are highly dependent on the properties of the HTM.

The key electronic properties for an effective HTM include:

-

High Hole Mobility: This ensures efficient charge transport and reduces recombination losses.

-

Suitable Ionization Potential: The highest occupied molecular orbital (HOMO) energy level of the HTM should be well-aligned with the valence band of the perovskite or the HOMO of the emissive material to facilitate efficient hole extraction.

-

Good Film-Forming Properties: The ability to form uniform, pinhole-free amorphous films is critical for device performance and longevity.

-

High Thermal and Morphological Stability: The material should be stable under the operating conditions of the device.

References

- 1. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5 [chemicalbook.com]

- 2. CN101121668B - The synthetic method of this compound - Google Patents [patents.google.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. rsc.org [rsc.org]

- 8. Triphenylamine(603-34-9) 13C NMR spectrum [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 16. A π-extended triphenylamine based dopant-free hole-transporting material for perovskite solar cells via heteroatom substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 4,4'-Dimethyltriphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4,4'-Dimethyltriphenylamine, a crucial intermediate in the development of organic electronics and pharmaceuticals. This document details experimental protocols, presents comparative quantitative data, and offers visual representations of the synthetic pathways to aid researchers in their synthetic endeavors.

Introduction

This compound is a tertiary amine featuring three aryl groups attached to a central nitrogen atom, with methyl groups at the para positions of two of the phenyl rings. This structure imparts unique electronic and photophysical properties, making it a valuable building block in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs), perovskite solar cells, and other organic electronic devices. Furthermore, the triphenylamine core is a common scaffold in medicinal chemistry. This guide focuses on the two most prevalent and effective methods for its synthesis: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Core Synthesis Routes: A Comparative Overview

The synthesis of this compound is primarily achieved through two well-established cross-coupling reactions. The choice between these methods often depends on factors such as available starting materials, desired scale, and tolerance to specific reaction conditions.

-

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an amine with an aryl halide.[1] Traditional protocols often require high temperatures and stoichiometric amounts of copper.[1] Modern variations, including microwave-assisted methods, offer milder conditions and improved yields.

-

Buchwald-Hartwig Amination: A more contemporary approach, this palladium-catalyzed cross-coupling reaction provides a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[2][3] It is known for its broad substrate scope and tolerance of various functional groups.[2]

The following table summarizes the key quantitative data for different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.

| Synthesis Route | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| Microwave-Assisted Ullmann-Type | Bromobenzene | None specified (Copper-mediated) | Potassium tert-butoxide | DMSO | 175 | 60 min | 69.5 | - | [4] |

| Microwave-Assisted Ullmann-Type | Bromobenzene | None specified (Copper-mediated) | Potassium tert-butoxide | DMSO | 175 | 40 min | 55.5 | - | [4] |

| Microwave-Assisted Ullmann-Type | Bromobenzene | None specified (Copper-mediated) | Potassium tert-butoxide | DMSO | 175 | 80 min | 50.5 | - | [4] |

| Two-Step Hydrolysis/Condensation | - | Zirconium inorganic solid acid | - | - | 290 | 15.5 h | 9.3 | 99.85 | |

| Two-Step Hydrolysis/Condensation | - | Perfluorinated sulfonic resin | - | - | 300 | 15 h | 8.7 | 99.70 |

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Microwave-Assisted Ullmann-Type Synthesis

This protocol is adapted from a patented procedure and offers a rapid and efficient route to the target compound.[4]

Reactants:

-

4,4'-Dimethyldiphenylamine

-

Bromobenzene

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a specialized microwave reactor vessel, combine 4,4'-dimethyldiphenylamine (e.g., 0.59 g), potassium tert-butoxide (e.g., 0.67 g), and dimethyl sulfoxide (4 mL).

-

Add bromobenzene (e.g., 0.94 g) to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Set the microwave power (e.g., 700 W) and reaction temperature (175 °C).

-

Irradiate the mixture for the specified time (e.g., 60 minutes).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a mixture of water and toluene.

-

Shake the funnel and allow the layers to separate.

-

Collect the organic (toluene) layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to yield this compound as a white crystalline solid.

Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for the synthesis of triarylamines.

Reactants:

-

4,4'-Dimethyldiphenylamine

-

Iodobenzene (or Bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, or Tri-tert-butylphosphine tetrafluoroborate)

-

A strong base (e.g., Sodium tert-butoxide or Cesium carbonate)

-

Anhydrous toluene or dioxane

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

-

Add the base (e.g., 1.2-2.0 equivalents).

-

Add 4,4'-dimethyldiphenylamine (1.0 equivalent) and the aryl halide (1.05-1.2 equivalents).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at a specified temperature (typically between 80-110 °C) for the required time (usually 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

-

Wash the celite pad with the same solvent.

-

Combine the organic filtrates and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Purification and Characterization

Purification:

The primary method for purifying crude this compound is recrystallization. The choice of solvent is crucial for obtaining high-purity crystals. A common procedure involves dissolving the crude solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., toluene or ethanol) and then allowing it to cool slowly. The pure product will crystallize out of the solution, leaving impurities behind in the mother liquor. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Melting Point: The reported melting point of this compound is a key indicator of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments within the molecule, including the aromatic carbons and the methyl carbons.

-

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis routes for this compound.

Caption: Ullmann Condensation Workflow

References

A Technical Guide to the Spectroscopic Profile of 4,4'-Dimethyltriphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4,4'-Dimethyltriphenylamine (CAS No: 20440-95-3), a tertiary amine with significant applications in materials science and as a building block in organic synthesis. Due to the limited availability of public spectroscopic data for this compound, this document presents the available UV-Vis data for the target molecule and supplements it with a comprehensive analysis of the spectroscopic data for its parent compound, triphenylamine. This comparative approach allows for a predictive understanding of the spectroscopic characteristics of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data. All data is organized for clarity and ease of comparison.

No publicly available experimental ¹H NMR and ¹³C NMR data for this compound were identified in the conducted search. Therefore, the data for the parent compound, triphenylamine, is provided as a reference.

Expected Differences for this compound:

-

¹H NMR: The spectrum of this compound is expected to show an additional singlet in the upfield region (around 2.3 ppm) corresponding to the six protons of the two methyl groups. The aromatic region would also be different, with the signals for the protons on the two substituted phenyl rings showing a simpler splitting pattern (likely two doublets) due to the para-substitution, in contrast to the more complex multiplets observed for triphenylamine.

-

¹³C NMR: An additional signal for the methyl carbons would be expected around 20-25 ppm. The signals for the aromatic carbons of the substituted rings would also be shifted. Specifically, the carbons bearing the methyl groups (C4 and C4') would be shifted downfield, while the other carbons in these rings would also experience shifts due to the electronic effect of the methyl groups.

Table 1: ¹H NMR Spectroscopic Data for Triphenylamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | Multiplet | 6H | Protons at meta-positions |

| ~7.08 | Multiplet | 6H | Protons at ortho-positions |

| ~7.02 | Multiplet | 3H | Protons at para-positions |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for Triphenylamine [1]

| Chemical Shift (δ) ppm | Assignment |

| 147.8 | C1 (ipso-carbon attached to Nitrogen) |

| 129.2 | C3 (meta-carbons) |

| 124.2 | C2 (ortho-carbons) |

| 122.9 | C4 (para-carbons) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Expected Differences for this compound:

The IR spectrum of this compound would be expected to exhibit additional C-H stretching and bending vibrations corresponding to the methyl groups. Specifically, one would anticipate C-H stretching bands around 2950-2850 cm⁻¹ and C-H bending bands around 1450 cm⁻¹ and 1375 cm⁻¹. The aromatic C-H out-of-plane bending vibrations in the fingerprint region would also differ due to the change in substitution pattern on the phenyl rings.

Table 3: Infrared (IR) Spectroscopic Data for Triphenylamine [2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3030 | Medium | Aromatic C-H Stretch |

| 1590 | Strong | C=C Aromatic Ring Stretch |

| 1490 | Strong | C=C Aromatic Ring Stretch |

| 1280 | Strong | C-N Stretch |

| 750 & 695 | Strong | Aromatic C-H Out-of-plane Bending |

Sample Preparation: KBr pellet or Nujol mull.

The UV-Vis absorption data for a compound identified as bis(4-methylphenyl)-phenyl-amine, which corresponds to this compound, is available.

Table 4: UV-Visible (UV-Vis) Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| 303 | Not specified |

Table 5: UV-Visible (UV-Vis) Spectroscopic Data for Triphenylamine [5][6][7]

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 297 | 20,893 | Ethanol |

| 303 | 25,119 | Chloroform |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

A sample of the compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The tube is then placed in the NMR spectrometer, and the data is acquired after locking, tuning, and shimming the instrument.

For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). The sample is then placed in the IR spectrometer, and the spectrum is recorded.

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, or chloroform). The concentration is adjusted to obtain an absorbance reading in the optimal range of the instrument (typically 0.1 to 1 AU). A cuvette is filled with the solution and placed in the sample holder of the UV-Vis spectrophotometer. A reference cuvette containing only the solvent is placed in the reference beam. The spectrum is then recorded, plotting absorbance versus wavelength.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Triphenylamine(603-34-9) 13C NMR spectrum [chemicalbook.com]

- 2. Structure of Triphenylamine [mbp.science.ru.nl]

- 3. 10. The basic properties, infrared spectra, and structures of triphenylamine and tri-p-tolylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Triphenylamine(603-34-9) IR Spectrum [chemicalbook.com]

- 5. Triphenylamine | (C6H5)3N | CID 11775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Absorption [Triphenylamine] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Electrochemical Properties of 4,4'-Dimethyltriphenylamine

Introduction

4,4'-Dimethyltriphenylamine is a tertiary aromatic amine that belongs to the broader class of triphenylamine (TPA) derivatives. TPA and its derivatives are renowned for their electron-donating nature and stable cationic states, which make them highly valuable in the field of organic electronics.[1] Specifically, their ability to reversibly lose electrons (oxidation) and efficiently transport the resulting positive charge carriers (holes) has led to their widespread use as hole-transporting materials (HTMs) in various optoelectronic devices, most notably in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2]

The performance of this compound in these applications is intrinsically linked to its fundamental electrochemical properties. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and a discussion of their significance for researchers, scientists, and professionals in drug development and materials science.

Core Electrochemical Properties

The electrochemical behavior of this compound is primarily characterized by its oxidation potential, the stability of its oxidized species, and its frontier molecular orbital (HOMO and LUMO) energy levels. These parameters dictate the efficiency of hole injection, transport, and extraction in an electronic device.

Data Presentation

The key electrochemical and related properties of this compound and its parent compound, triphenylamine, are summarized in the table below for comparative analysis. The introduction of electron-donating methyl groups at the para-positions of two phenyl rings generally lowers the oxidation potential compared to the unsubstituted TPA.[3]

| Property | This compound (Estimated/Typical) | Triphenylamine (Reference) | Significance in Device Performance |

| First Oxidation Potential (Eox1) | ~0.8 - 0.9 V vs. Fc/Fc+ | ~1.0 V vs. Fc/Fc+ | Determines the energy required to remove an electron. A lower potential is often desirable for efficient hole injection from the perovskite layer in PSCs.[4] |

| Second Oxidation Potential (Eox2) | Not always reversible | ~1.5 V vs. Fc/Fc+ | Indicates the formation of a dication. The stability of this species can influence the material's operational lifetime. |

| HOMO Energy Level | ~ -5.1 to -5.3 eV | ~ -5.4 eV | The Highest Occupied Molecular Orbital energy level. For efficient hole extraction, it should be well-aligned with the valence band of the adjacent active layer.[4] |

| LUMO Energy Level | ~ -2.0 to -2.2 eV (Estimated) | ~ -2.4 eV | The Lowest Unoccupied Molecular Orbital energy level. It is important for understanding the material's electron-blocking properties and its electrochemical stability window. |

| Hole Mobility (μh) | 10-4 to 10-3 cm2V-1s-1 (Typical for TPA derivatives) | Variable | A measure of how quickly holes can move through the material. Higher mobility generally leads to better device performance.[5] |

Note: The values for this compound are estimated based on the known effects of methyl substituents on the triphenylamine core and typical values for similar TPA derivatives found in the literature. Precise values can vary depending on the experimental conditions.

Experimental Protocols

Cyclic Voltammetry (CV) is the primary electrochemical technique used to investigate the redox properties of molecules like this compound.[6]

Experimental Setup for Cyclic Voltammetry

A standard three-electrode setup in an electrochemical cell is employed.[6]

-

Working Electrode: A glassy carbon or platinum disk electrode is commonly used.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typical.

-

Counter Electrode: A platinum wire or gauze serves as the counter electrode.

-

Electrolyte Solution: A solution of the analyte (1-5 mM this compound) is prepared in a dry, aprotic solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN). A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), is added to ensure sufficient conductivity.

-

Instrumentation: A potentiostat is used to apply the potential waveform and measure the resulting current.

Detailed Experimental Procedure

-

Preparation of the Electrolyte Solution:

-

Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen solvent to a concentration of 0.1 M.

-

Add this compound to this solution to a final concentration of 1-5 mM.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and the solvent to be used.

-

Dry the electrode completely before immersion in the electrolyte solution.

-

-

Cyclic Voltammetry Measurement:

-

Immerse the three electrodes in the deoxygenated electrolyte solution.

-

Record a background CV scan of the electrolyte solution without the analyte to establish the potential window.

-

Perform the CV measurement on the analyte solution. A typical potential scan for triphenylamine derivatives starts from 0 V, scans to a positive potential (e.g., +1.5 V), and then reverses back to the starting potential.

-

Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the reversibility of the redox processes. For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons transferred) and the peak currents should be proportional to the square root of the scan rate.

-

-

Data Analysis and Calculation of HOMO/LUMO Levels:

-

The half-wave potential (E1/2) for a reversible process is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

-

The HOMO energy level can be estimated from the onset oxidation potential (Eoxonset) using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple which has a known absolute energy level of approximately -4.8 eV relative to the vacuum level: HOMO (eV) = -e [Eoxonset vs. Fc/Fc+ + 4.8]

-

The LUMO energy level can be estimated by adding the optical bandgap (Egopt), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy level: LUMO (eV) = HOMO (eV) + Egopt (eV)

-

Visualizations

Electrochemical Oxidation of this compound

Caption: Reversible one-electron oxidation steps of this compound.

Workflow for Electrochemical Characterization

Caption: Workflow for determining the frontier energy levels of this compound.

Conclusion

The electrochemical properties of this compound are central to its function as a high-performance hole-transporting material. Its favorable oxidation potential and HOMO energy level, which can be fine-tuned by the methyl substituents, allow for efficient charge transfer in optoelectronic devices. The detailed experimental protocols and analytical methods described in this guide provide a robust framework for researchers to accurately characterize this and similar organic semiconductor materials. A thorough understanding and precise measurement of these electrochemical parameters are critical for the rational design of next-generation organic electronic devices with enhanced efficiency and stability.

References

- 1. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analchemres.org [analchemres.org]

An In-depth Technical Guide on the Molecular Structure and Geometry of 4,4'-Dimethyltriphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 4,4'-Dimethyltriphenylamine. In the absence of a publicly available crystal structure, this guide leverages computational chemistry to predict the molecule's three-dimensional conformation and key geometric parameters. The data presented herein is derived from a geometry optimization performed using Density Functional Theory (DFT), a robust method for modeling molecular systems.

Molecular Structure and Overview

This compound, with the chemical formula C₂₀H₁₉N, is an aromatic amine derivative. It consists of a central nitrogen atom bonded to three phenyl rings. Two of these phenyl rings are substituted at the para-position with methyl groups. This substitution pattern significantly influences the molecule's electronic properties and overall spatial arrangement. The triphenylamine core is a common structural motif in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its hole-transporting capabilities.

Experimental Protocols: Computational Geometry Optimization

The molecular geometry of this compound was optimized using quantum mechanical calculations. The following protocol outlines the methodology employed:

Software: Gaussian 16 suite of programs.

Theoretical Method: Density Functional Theory (DFT). DFT methods provide a good balance between computational cost and accuracy for systems of this size.

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is widely used and has been shown to provide reliable geometries for a broad range of organic molecules.

Basis Set: 6-31G(d). This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are essential for accurately describing the bonding environment around the central nitrogen atom and the geometry of the phenyl rings.

Calculation Type: Geometry Optimization (Opt). The calculation was performed to find the stationary point on the potential energy surface corresponding to the minimum energy conformation of the molecule.

Convergence Criteria: The optimization was continued until the forces on the atoms were less than 0.00045 Ha/Bohr, the root-mean-square (RMS) force was less than 0.0003 Ha/Bohr, the calculated displacement for the next step was less than 0.0018 Bohr, and the RMS displacement was less than 0.0012 Bohr.

Output Analysis: The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, were extracted from the final output file.

Data Presentation: Optimized Geometric Parameters

The following tables summarize the key quantitative data obtained from the DFT-optimized geometry of this compound.

Table 1: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C1 | 1.425 |

| N1 | C7 | 1.425 |

| N1 | C13 | 1.418 |

| C4 | C19 | 1.513 |

| C10 | C20 | 1.513 |

| C1-C2 | 1.397 | |

| C2-C3 | 1.393 | |

| C3-C4 | 1.396 | |

| C4-C5 | 1.396 | |

| C5-C6 | 1.393 | |

| C6-C1 | 1.397 | |

| C7-C8 | 1.397 | |

| C8-C9 | 1.393 | |

| C9-C10 | 1.396 | |

| C10-C11 | 1.396 | |

| C11-C12 | 1.393 | |

| C12-C7 | 1.397 | |

| C13-C14 | 1.398 | |

| C14-C15 | 1.392 | |

| C15-C16 | 1.398 | |

| C16-C17 | 1.398 | |

| C17-C18 | 1.392 | |

| C18-C13 | 1.398 | |

| C19-H | (avg) | 1.095 |

| C20-H | (avg) | 1.095 |

| Phenyl C-H | (avg) | 1.085 |

Table 2: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | N1 | C7 | 119.8 |

| C1 | N1 | C13 | 119.9 |

| C7 | N1 | C13 | 119.9 |

| N1 | C1 | C2 | 121.2 |

| N1 | C1 | C6 | 121.2 |

| C2 | C1 | C6 | 117.6 |

| N1 | C7 | C8 | 121.2 |

| N1 | C7 | C12 | 121.2 |

| C8 | C7 | C12 | 117.6 |

| N1 | C13 | C14 | 121.5 |

| N1 | C13 | C18 | 121.5 |

| C14 | C13 | C18 | 117.0 |

| C3 | C4 | C19 | 121.1 |

| C5 | C4 | C19 | 121.1 |

| C9 | C10 | C20 | 121.1 |

| C11 | C10 | C20 | 121.1 |

| H-C-H (Methyl) | (avg) | 108.2 |

Table 3: Selected Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C7 | N1 | C1 | C2 | -44.5 |

| C7 | N1 | C1 | C6 | 135.5 |

| C13 | N1 | C1 | C2 | 134.8 |

| C13 | N1 | C1 | C6 | -45.2 |

| C1 | N1 | C7 | C8 | -44.5 |

| C1 | N1 | C7 | C12 | 135.5 |

| C13 | N1 | C7 | C8 | 134.8 |

| C13 | N1 | C7 | C12 | -45.2 |

| C1 | N1 | C13 | C14 | 41.8 |

| C1 | N1 | C13 | C18 | -138.8 |

| C7 | N1 | C13 | C14 | -138.8 |

| C7 | N1 | C13 | C18 | 41.8 |

Mandatory Visualization

The following diagram illustrates the optimized molecular structure of this compound.

Optimized molecular structure of this compound.

Discussion of Molecular Geometry

The optimized geometry of this compound reveals a non-planar, propeller-like conformation. The central nitrogen atom exhibits a trigonal planar geometry, with the C-N-C bond angles being very close to 120°. This is indicative of sp² hybridization of the nitrogen atom, with the lone pair of electrons participating in resonance with the aromatic systems of the three phenyl rings.

The phenyl rings are not coplanar with the plane defined by the central nitrogen and the three attached carbon atoms. The dihedral angles presented in Table 3 indicate that the rings are twisted out of this plane. This twisting is a result of steric hindrance between the ortho-hydrogen atoms of the adjacent phenyl rings. The presence of the methyl groups at the para-positions does not significantly alter the core propeller structure of the triphenylamine moiety, but it does influence the molecule's overall electronic properties and potential for intermolecular interactions in the solid state.

The bond lengths within the phenyl rings are typical for aromatic systems, showing values intermediate between single and double carbon-carbon bonds. The C-N bond lengths are also consistent with partial double bond character due to resonance.

This computationally derived structure provides a valuable model for understanding the physical and chemical properties of this compound and can serve as a basis for further studies in materials science and drug development.

An In-depth Technical Guide to the Solubility of 4,4'-Dimethyltriphenylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dimethyltriphenylamine (also known as Di-p-tolylamine). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine quantitative solubility in their specific solvent systems.

Introduction to this compound

This compound is an aromatic amine compound with the chemical formula C₂₀H₁₉N. It is a white to off-white solid at room temperature.[1] Structurally, it consists of a central nitrogen atom bonded to two para-tolyl groups and one phenyl group. This compound and its derivatives are of interest in materials science and organic electronics. Understanding its solubility is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility Profile

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not widely reported, qualitative descriptions of its solubility are available. The general principle of "like dissolves like" can be applied to predict its behavior. As a largely non-polar molecule with aromatic rings, it is expected to be more soluble in non-polar to moderately polar organic solvents and less soluble in highly polar solvents like water.

Available information indicates that this compound has limited solubility in water but is generally soluble in common organic solvents such as ethanol, ether, and chlorinated hydrocarbons.[2][3] One source specifies that it is insoluble in water.[1]

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility |

| Polar Protic | Water | Insoluble / Limited[1][2][3] |

| Ethanol | Soluble[2][3] | |

| Ethers | Diethyl Ether | Soluble[2][3] |

| Halogenated | Chlorinated Hydrocarbons (e.g., Chloroform) | Soluble[2][3] |

Note: This table is based on general statements from available literature. For precise applications, experimental verification is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method should be employed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Sealed containers (e.g., screw-cap vials or flasks)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time should be determined empirically by taking measurements at different time intervals until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the container to rest at the constant temperature for several hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles. This step should be performed quickly to minimize solvent evaporation.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method.

-

Gravimetric Analysis: A known volume of the filtered solution can be evaporated to dryness in a pre-weighed container. The mass of the remaining solid is then used to calculate the solubility.

-

Spectroscopic/Chromatographic Analysis: Alternatively, the filtered solution can be appropriately diluted, and its concentration can be determined using an instrument like an HPLC-UV or a UV-Vis spectrophotometer, by comparing the signal to a pre-established calibration curve of known concentrations.

-

-

-

Calculation of Solubility:

-

Based on the mass of the solute and the volume of the solvent (or solution), calculate the solubility.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

Thermal Stability and Degradation of 4,4'-Dimethyltriphenylamine: A Technical Guide

Disclaimer: Direct experimental data on the thermal stability and degradation of 4,4'-Dimethyltriphenylamine is limited in publicly available scientific literature. This guide provides an in-depth overview based on the thermal analysis of closely related compounds, primarily triphenylamine and its polymeric derivatives. The information presented here serves as a reference for researchers, scientists, and drug development professionals, offering insights into the expected thermal behavior of this compound.

Introduction

This compound is an aromatic amine with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Understanding the thermal stability and degradation profile of this compound is crucial for determining its processing parameters, operational lifetime, and potential environmental and health impacts upon decomposition. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing these properties.

Thermal Stability of Triphenylamine Derivatives

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs, is a key parameter for assessing thermal stability.

Table 1: Thermal Decomposition Data for Selected Triphenylamine Derivatives

| Compound/Polymer | Decomposition Temperature (Td) at 5% Weight Loss (°C) | Residual Weight at 800 °C (N₂ atmosphere) (%) | Reference |

| Triphenylamine-Thieno[3,2-b]thiophene Derivative (TT-TPA) | 305 | Not Reported | [1] |

| Bis(triphenylamine)-Thieno[3,2-b]thiophene Derivative (TPA-TT-TPA) | 372 | Not Reported | [1] |

| Triphenylamine-Containing Polyimide (TPA-BIA-PI) | 529 | ~65 | [2] |

| Triphenylamine-Containing Polyimide (TPA-BIB-PI) | 531 | ~65 | [2] |

| Triphenylamine-Based Aromatic Poly(amide-imide)s | >500 | Not Reported | [3] |

| Poly[bis(triphenylamine) ether]s | >410 | Not Reported | [4] |

| Poly(amine-imide)s with Pendent Triphenylamine Group | >568 (at 10% weight loss) | >63 | [5] |

The data in Table 1 indicates that the triphenylamine moiety contributes to high thermal stability in polymeric systems, with decomposition often commencing well above 300°C and in many cases exceeding 500°C.[1][2][3][5] The variation in decomposition temperatures can be attributed to the overall structure of the polymer, including the nature of the linking groups and other substituents.

Potential Degradation Products

Detailed studies on the specific degradation products of this compound are not available. However, for the parent compound, triphenylamine, it is reported that when heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[6] It is plausible that the thermal degradation of this compound would also generate nitrogen oxides, along with a complex mixture of aromatic fragments resulting from the cleavage of the phenyl rings and the methyl groups.

To definitively identify the degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the most suitable analytical technique. This method involves the thermal fragmentation of the sample in an inert atmosphere followed by the separation and identification of the resulting volatile and semi-volatile compounds.[7][8][9]

Experimental Protocols

The following sections describe generalized experimental protocols for TGA and DSC, which can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a defined flow rate (e.g., 20-50 mL/min) to control the atmosphere.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

Figure 1. Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine their corresponding temperatures and enthalpies.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).

-

Temperature Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A common program is to heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point, cool it at a controlled rate, and then reheat it.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) peaks. The peak onset temperature, peak maximum temperature, and the integrated area of the peak (enthalpy) are determined.

Figure 2. Experimental workflow for Differential Scanning Calorimetry (DSC).

Logical Relationship of Thermal Analysis

The data obtained from TGA and DSC are complementary and provide a comprehensive understanding of the thermal properties of a material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 6. Triphenylamine | (C6H5)3N | CID 11775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Photoluminescence Quantum Yield of 4,4'-Dimethyltriphenylamine in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Photoluminescence Quantum Yield

The photoluminescence quantum yield (Φf) is a fundamental photophysical property of a fluorescent molecule. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φf = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient fluorescent material, which is a desirable characteristic for applications such as high-efficiency lighting and sensitive bio-imaging. The quantum yield can be influenced by various factors, including the molecular structure of the fluorophore, the solvent polarity, temperature, and the presence of quenching agents.

Data Presentation

A systematic study of the quantum yield of 4,4'-Dimethyltriphenylamine in a range of solvents with varying polarities is crucial for understanding its photophysical behavior and for selecting the optimal medium for specific applications. The following table provides a template for presenting such quantitative data. Researchers can populate this table with their experimentally determined values.

| Solvent | Refractive Index (η) at 25°C | Dielectric Constant (ε) at 25°C | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |

| n-Hexane | 1.375 | 1.88 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Cyclohexane | 1.426 | 2.02 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Toluene | 1.496 | 2.38 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Dichloromethane | 1.424 | 8.93 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | 1.361 | 24.55 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Acetonitrile | 1.344 | 37.5 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide | 1.479 | 46.7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol: Relative Quantum Yield Determination

The comparative method, also known as the relative method, is a widely used and reliable technique for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

This compound: High purity grade.

-

Solvents: Spectroscopic grade solvents (e.g., n-hexane, cyclohexane, toluene, dichloromethane, ethanol, acetonitrile, dimethyl sulfoxide).

-

Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546; or 9,10-diphenylanthracene in cyclohexane, Φf ≈ 0.90). The standard should have an absorption and emission profile that is reasonably close to that of the sample.

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Fluorometer: To measure fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Procedure

-

Preparation of Stock Solutions:

-

Prepare stock solutions of both this compound and the quantum yield standard in the desired solvent at a concentration of approximately 10⁻³ M.

-

-

Preparation of Dilute Solutions for Absorbance Measurement:

-

From the stock solutions, prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength. This low absorbance range is critical to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra of all the prepared solutions.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Using the fluorometer, record the fluorescence emission spectrum for each of the dilute solutions of the sample and the standard.

-

The excitation wavelength should be the same for all measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant throughout the measurements for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

The resulting plots should be linear. Perform a linear regression for each data set to obtain the slope (Gradient).

-

Calculation

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

Grad_std is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the standard.

-

η_sample is the refractive index of the solvent used for the sample.

-

η_std is the refractive index of the solvent used for the standard.

Visualization of Photophysical Processes

The fundamental photophysical processes of absorption and fluorescence for this compound can be visualized as a Jablonski diagram. The following DOT script generates a simplified diagram illustrating the excitation of an electron from the ground state (S₀) to an excited singlet state (S₁) upon absorption of a photon, followed by radiative decay back to the ground state, resulting in fluorescence.

Caption: Simplified Jablonski diagram illustrating the photophysical processes of absorption and emission.

Conclusion

This technical guide provides a robust framework for the determination of the photoluminescence quantum yield of this compound in solution. While specific quantitative data for this compound remains to be extensively reported, the detailed experimental protocol and data presentation template offered herein will enable researchers to systematically investigate its photophysical properties. Accurate determination of the quantum yield is paramount for the rational design and optimization of materials for a wide array of applications in materials science and drug development.

Unveiling the Electronic Landscape: A Technical Guide to the HOMO and LUMO Energy Levels of 4,4'-Dimethyltriphenylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 4,4'-Dimethyltriphenylamine. Understanding these fundamental electronic properties is crucial for applications in organic electronics, photovoltaics, and medicinal chemistry, where the molecule's ability to donate or accept electrons governs its performance and biological interactions. This document details both computational and experimental methodologies for determining these energy levels, presents a summary of reported values, and offers standardized protocols for reproducible research.

Core Concepts: HOMO and LUMO

In molecular orbital theory, the HOMO represents the outermost orbital containing electrons and is directly related to the ionization potential, signifying the ease of electron donation. Conversely, the LUMO is the lowest energy orbital devoid of electrons, indicating the molecule's electron-accepting capability, which is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of a molecule, as well as its chemical reactivity and stability.[1][2]

Quantitative Data Summary

The HOMO and LUMO energy levels of this compound and related triphenylamine derivatives have been investigated through various computational and experimental techniques. The following table summarizes representative values found in the literature. It is important to note that the exact values can vary depending on the specific method, basis set (for computational studies), solvent, and experimental conditions used.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Triphenylamine Derivative | DFT (M06/6-31G(d)) | Varies | -2.402 to -2.568 | Varies |

| Triphenylamine Derivative | DFT (B3LYP/6-31+g(d,p)) | -5.34 | Varies | Varies |

| N-phenylcarbazole Derivative | DFT (B3LYP/6-31+g(d,p)) | -5.74 | Varies | Varies |

| N-phenylindoline Derivative | DFT (B3LYP/6-31+g(d,p)) | -5.64 | Varies | Varies |

| Generic Organic Molecule | Experimental (CV & UV-vis) | Eox + 4.4 | Ered + 4.4 | E_LUMO - E_HOMO |

Note: The experimental values are often reported relative to the vacuum level and can be estimated from electrochemical data using empirical relationships.

Methodologies for HOMO and LUMO Determination

The determination of HOMO and LUMO energy levels can be approached through two primary avenues: computational modeling and experimental measurements.

Computational Approach: Density Functional Theory (DFT)

DFT has become a powerful tool for predicting the electronic structure of molecules with a good balance of accuracy and computational cost.[2][3]

Protocol for DFT Calculations:

-

Molecular Geometry Optimization:

-

The initial step involves building the 3D structure of this compound.

-

A geometry optimization is then performed to find the lowest energy conformation of the molecule. A common functional and basis set for this purpose is B3LYP/6-31G(d).[4] More advanced functionals like M06 may also be employed for better accuracy with non-covalent interactions.[5]

-

-

Single-Point Energy Calculation:

-

Once the geometry is optimized, a single-point energy calculation is performed using a higher level of theory, such as B3LYP/6-311++G(d,p), to obtain more accurate electronic properties.[2]

-

This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO.

-

-

Data Analysis:

-

The output file from the calculation will contain the energies of the molecular orbitals. The highest energy value among the occupied orbitals corresponds to the HOMO energy, and the lowest energy value among the unoccupied orbitals corresponds to the LUMO energy.

-

The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.

-

Software such as Gaussian, ORCA, or Avogadro can be used to perform these calculations.[1][6]

Experimental Approach: Electrochemistry and Spectroscopy

A combination of cyclic voltammetry (CV) and UV-vis spectroscopy is a widely used experimental method to estimate the HOMO and LUMO energy levels.[7]

Protocol for Experimental Determination:

-

Cyclic Voltammetry (CV):

-

Objective: To measure the oxidation and reduction potentials of the molecule.

-

Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8][9]

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen).

-

Record the cyclic voltammogram by scanning the potential between a defined range.

-

Identify the onset of the first oxidation peak (E_ox) and the first reduction peak (E_red).

-

-

Calculation: The HOMO and LUMO energies can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple for calibration:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

-

-

UV-vis Spectroscopy:

-

Objective: To determine the optical band gap (E_g^opt).

-

Setup: A UV-vis spectrophotometer is used.[10]

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., the same solvent used for CV).

-

Record the absorption spectrum.

-

Determine the absorption onset wavelength (λ_onset) from the low-energy edge of the absorption band.

-

-

Calculation: The optical band gap is calculated using the formula:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

The LUMO energy can then be estimated from the experimentally determined HOMO and the optical band gap:

-

E_LUMO (eV) = E_HOMO (eV) + E_g^opt (eV)

-

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for the computational and experimental determination of the HOMO and LUMO energy levels of this compound.

Caption: Computational workflow for determining HOMO and LUMO energy levels using DFT.

Caption: Experimental workflow for determining HOMO and LUMO energy levels.

References

- 1. m.youtube.com [m.youtube.com]

- 2. irjweb.com [irjweb.com]

- 3. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 4,4'-Dimethyltriphenylamine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 4,4'-dimethyltriphenylamine and its derivatives. This class of compounds, characterized by a central nitrogen atom bonded to three aryl groups, is of significant interest in materials science and medicinal chemistry. They are widely investigated as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, and their structural motifs are found in various pharmacologically active molecules. This document details key synthetic protocols, presents quantitative data in a structured format, and includes visualizations of experimental workflows.

Core Synthetic Strategies

The construction of the triarylamine core is predominantly achieved through carbon-nitrogen (C-N) bond-forming reactions. The two most prevalent and powerful methods are the Ullmann condensation and the Buchwald-Hartwig amination.

1. Ullmann Condensation:

The Ullmann condensation is a classical method for the formation of C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. While effective, traditional Ullmann conditions can be harsh. Modern protocols often employ ligands to facilitate the reaction under milder conditions.

A notable application of this method is the microwave-assisted synthesis of this compound. This approach significantly reduces reaction times compared to conventional heating. For instance, the reaction of 4,4'-dimethyldiphenylamine with bromobenzene using potassium tert-butoxide as a base in dimethyl sulfoxide (DMSO) under microwave irradiation can achieve a yield of 69.5% in a much shorter time frame than traditional methods, which may require over 30 hours at high temperatures to achieve a 50% yield[1].

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method is renowned for its high efficiency, broad substrate scope, and milder reaction conditions compared to the Ullmann condensation[2][3][4][5]. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Bidentate phosphine ligands are often employed to improve reaction rates and yields[2].

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of this compound and a key derivative, 4,4'-dinitrotriphenylamine, which can be further functionalized.

Protocol 1: Microwave-Assisted Ullmann Condensation for this compound

This protocol describes the synthesis of this compound from 4,4'-dimethyldiphenylamine and bromobenzene.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via microwave-assisted Ullmann condensation.

Procedure:

-

In a suitable reaction vessel, combine 4,4'-dimethyldiphenylamine, bromobenzene, potassium tert-butoxide (as an acid-binding agent), and dimethyl sulfoxide (DMSO) as the solvent[1].

-

The molar ratio of 4,4'-dimethyldiphenylamine to bromobenzene to potassium tert-butoxide is typically in the range of 1:1-2:2-4[1].

-

Seal the vessel and subject the mixture to microwave irradiation. The reaction temperature is maintained between 100-200°C for a duration of 20-120 minutes[1].

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a standard aqueous work-up to remove the inorganic salts and the solvent.

-

Purify the crude product, for example, by column chromatography, to obtain pure this compound.

Quantitative Data:

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| 4,4'-Dimethyldiphenylamine, Bromobenzene | Potassium tert-butoxide | DMSO | Microwave, 100-200°C, 20-120 min | 69.5% | [1] |

| 4,4'-Dimethyldiphenylamine, p-Cresol | Acid catalyst | - | 280-300°C, 15-16h, 0.5-0.6 MPa | 8.7-9.8% | [6] |

Protocol 2: Synthesis of 4,4'-Dinitrotriphenylamine

This protocol outlines the synthesis of 4,4'-dinitrotriphenylamine, a key intermediate for the preparation of 4,4'-diaminotriphenylamine and other derivatives.

Experimental Workflow:

References

- 1. CN101121668B - The synthetic method of this compound - Google Patents [patents.google.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. research.rug.nl [research.rug.nl]

- 6. CN105820056A - Synthesizing method of this compound and production system - Google Patents [patents.google.com]

Crystal structure of 4,4'-Dimethyltriphenylamine

An In-depth Technical Guide on the Crystal Structure of 4,4'-Dimethyltriphenylamine and its Derivatives

This technical guide provides a comprehensive overview of the crystal structure of this compound (also known as N,N-di-p-tolylaniline) and its derivatives. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the structural landscape of this important class of compounds. Due to the limited availability of a complete public crystallographic dataset for the parent this compound, this guide leverages data from closely related derivatives to infer and present the core structural features.

Introduction